9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
説明
特性
IUPAC Name |
9-(2,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-6-7-13(12(2)10-11)22-8-5-9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-7,10H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLGDXXRBZPWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family and has garnered attention due to its potential biological activities. This article aims to compile and analyze the available literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine ring fused with a purine base, which is significant for its biological interactions.
Anticancer Properties
Research indicates that derivatives of purines exhibit notable anticancer activity. In particular, studies have shown that compounds similar to 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and SW620 (colorectal adenocarcinoma) cells.
- Mechanism : These compounds often induce apoptosis and inhibit key signaling pathways involved in cell growth and survival.
A study highlighted that certain purine derivatives showed IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1), indicating strong antiproliferative effects .
GABA Modulation
Another significant aspect of the biological activity of related compounds is their effect on neurotransmitter systems. For instance:
- GABA Levels : Some derivatives have been reported to increase GABA levels significantly (up to 118%) while inhibiting GABA transaminase enzyme activity in vitro .
- Implications : This modulation suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted.
Study 1: Anticancer Efficacy
In a recent study evaluating the cytotoxicity of various purine derivatives against cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.79 | Apoptosis induction |
| Compound B | HeLa | 1.5 | Cell cycle arrest |
| 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | SW620 | TBD | TBD |
Study 2: Neuropharmacological Effects
A pharmacological evaluation indicated that compounds similar to our target molecule effectively modulate neurotransmitter levels:
| Compound | Effect on GABA (%) | Enzyme Inhibition |
|---|---|---|
| Compound C | +118% | GABA transaminase |
| Compound D | +95% | GABA transaminase |
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ). Ethyl or propynyl substituents (as in ) reduce steric hindrance, improving synthetic yields (93% vs. 70% for ethenyl derivatives).
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer environmental advantages over traditional reflux but lack reported yield data.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Neurodegenerative Targets : The target compound’s 2,4-dimethylphenyl group may optimize MAO-B inhibition compared to dihydroxyphenethyl derivatives (e.g., ), which prioritize dopamine receptor interactions.
- Hybrid Ligands: Compound 5 demonstrates the impact of isoquinoline moieties on dual receptor/enzyme targeting, a strategy absent in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
